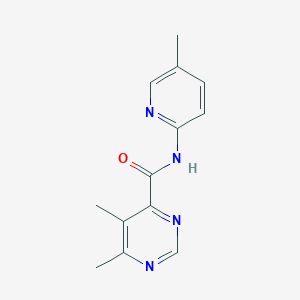![molecular formula C16H15N3O9S B2884442 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide CAS No. 1105205-13-7](/img/structure/B2884442.png)
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . The presence of the dinitrobenzenesulfonamide group suggests that it might have some interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy, as well as single crystal X-ray diffraction . These techniques can provide detailed information about the structure and bonding within the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of techniques. These might include measuring its solubility in various solvents, its melting point, and its reactivity towards different chemical species. In silico tools can also be used to predict various molecular properties relevant to drug design .Wissenschaftliche Forschungsanwendungen
Antimycobacterial Agents
Sulfonamides with tunable cysteine-activated SO₂ release profiles have been evaluated as antimycobacterial agents. A specific compound exhibited higher potency against Mycobacterium tuberculosis than the clinical agent isoniazid, demonstrating the potential of sulfonamide derivatives in treating tuberculosis (Malwal et al., 2012).
Cyclooxygenase-2 Inhibitors
Sulfonamide derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. Introduction of a fluorine atom in the structure increased COX-2 potency and selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors (Hashimoto et al., 2002).
Herbicidal Properties
The crystal structure and herbicidal properties of oryzalin, a sulfonamide with significant agricultural applications, have been documented. Oryzalin's structure facilitates its effectiveness as a pre-emergence herbicide (Kang et al., 2015).
Anti-HIV and Antifungal Activities
Novel sulfonamides bearing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their anti-HIV and antifungal activities. This research highlights the potential of sulfonamide derivatives in developing new therapeutic agents for infectious diseases (Zareef et al., 2007).
Anticancer Agents
Research into sulfonamide compounds has also extended into the development of anticancer agents. For example, methylbenzenesulfonamide derivatives have been studied for their potential as CCR5 antagonists in preventing human HIV-1 infection, showcasing the versatility of sulfonamide derivatives in medicinal chemistry applications (Cheng De-ju, 2015).
Zukünftige Richtungen
The future directions for research on this compound could include further investigation of its synthesis, its physical and chemical properties, and its potential applications. For example, it could be interesting to explore its use in the detection of other heavy metal ions, or to investigate its potential bioactivity .
Wirkmechanismus
Target of Action
The compound N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide, also known as N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-methyl-3,5-dinitrobenzene-1-sulfonamide, is a complex molecule with potential anticancer properties Similar compounds with a benzo[d][1,3]dioxol-5-yl structure have shown activity against various cancer cell lines .
Mode of Action
This is often achieved by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Biochemical Pathways
Similar compounds have been shown to affect the cell cycle and apoptosis pathways . These pathways are crucial for cell growth and division, and their disruption can lead to the death of cancer cells.
Result of Action
The result of the compound’s action is likely to be the inhibition of cancer cell growth and the induction of apoptosis . This is based on the observed effects of similar compounds on cancer cells .
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-methyl-3,5-dinitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O9S/c1-10-13(18(20)21)7-12(8-14(10)19(22)23)29(24,25)17-4-5-26-11-2-3-15-16(6-11)28-9-27-15/h2-3,6-8,17H,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEWAAYVXULPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2,5-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2884359.png)
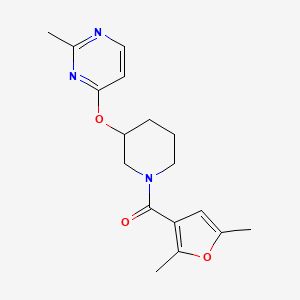
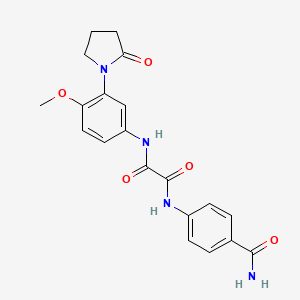
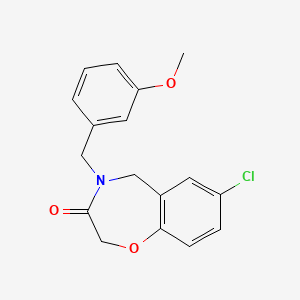
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2884363.png)
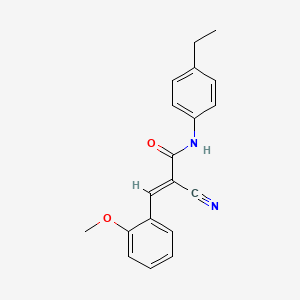
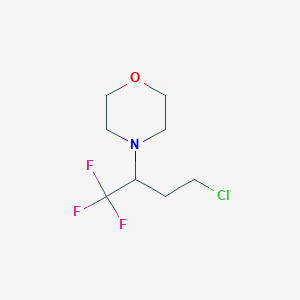

![N-(4-methylthiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2884368.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2884369.png)
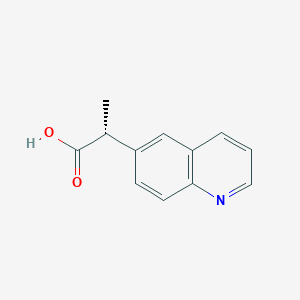
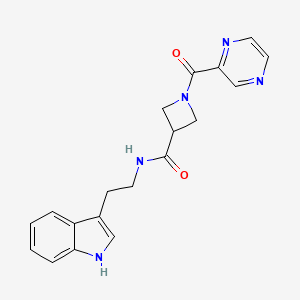
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(quinolin-3-yl)propanamide](/img/structure/B2884379.png)
